7-benzyl-3H,4aH,5H,6H,8H-pyrido[3,4-d]pyrimidine-2,4-dione
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Overview
Description
7-benzyl-3H,4aH,5H,6H,8H-pyrido[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group attached to the pyrido[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-3H,4aH,5H,6H,8H-pyrido[3,4-d]pyrimidine-2,4-dione typically involves the reaction of 1-benzyl-3-oxopiperidine-4-carboxylate with urea. This reaction proceeds through a two-step process:
Step 1: The condensation of 1-benzyl-3-oxopiperidine-4-carboxylate with urea in the presence of a base such as potassium carbonate.
Step 2: Cyclization of the intermediate product to form the final pyrido[3,4-d]pyrimidine compound.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-3H,4aH,5H,6H,8H-pyrido[3,4-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkylating agents in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrido[3,4-d]pyrimidine derivatives.
Scientific Research Applications
7-benzyl-3H,4aH,5H,6H,8H-pyrido[3,4-d]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of poly(ADP-ribose) polymerase (PARP).
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit PARP, which is involved in DNA repair mechanisms.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-benzyl-3H,4aH,5H,6H,8H-pyrido[3,4-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as PARP. By inhibiting PARP, the compound interferes with the DNA repair process, leading to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. This mechanism makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
- 7-benzyl-1H,3H,5H,6H,8H-pyrido[3,4-d]pyrimidine-2,4-dione
Uniqueness
7-benzyl-3H,4aH,5H,6H,8H-pyrido[3,4-d]pyrimidine-2,4-dione is unique due to its specific structural features and its ability to inhibit PARP. This sets it apart from other similar compounds, making it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H15N3O2 |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
7-benzyl-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15N3O2/c18-13-11-6-7-17(8-10-4-2-1-3-5-10)9-12(11)15-14(19)16-13/h1-5,11H,6-9H2,(H,16,18,19) |
InChI Key |
PDRSEPBBECUOGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=NC(=O)NC(=O)C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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